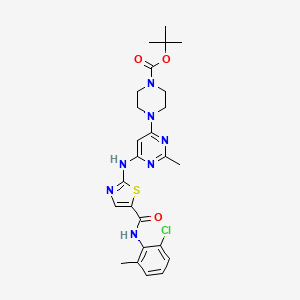![molecular formula C13H14O4 B564887 (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane CAS No. 109428-29-7](/img/structure/B564887.png)
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a chemical compound with the molecular formula C₁₃H₁₄O₄. It is a derivative of D-mannitol, a type of sugar alcohol. This compound is known for its unique structure, which includes two anhydro bridges and a benzylidene protective group. It is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through several methods. One common approach involves the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. This is followed by the formation of the anhydro bridges through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its original sugar alcohol form.
Substitution: The benzylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in the formation of sugar alcohols .
科学研究应用
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
作用机制
The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. The benzylidene group provides steric protection, allowing selective reactions at other sites on the molecule. The anhydro bridges contribute to the compound’s stability and reactivity, facilitating its use in various chemical transformations .
相似化合物的比较
Similar Compounds
1,52,3-Dianhydro-4,6-O-benzylidene-D-allitol: Similar structure but derived from D-allitol.
1,34,6-Di-O-benzylidene-D-mannitol: Contains two benzylidene groups instead of one.
1,43,6-Dianhydro-D-mannitol: Lacks the benzylidene protective group
Uniqueness
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its dual anhydro bridges and single benzylidene group, which provide a balance of stability and reactivity. This makes it particularly useful in selective chemical syntheses and as a versatile intermediate in various research applications .
属性
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)







![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)

